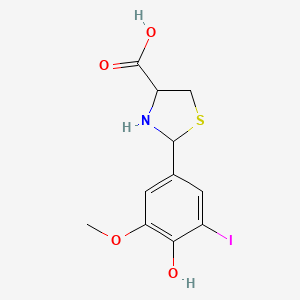
4-ethyl-5-methyl-N-(2-pyridinylmethyl)-3-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-5-methyl-N-(2-pyridinylmethyl)-3-thiophenecarboxamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as 'PETCM' and has been used in various laboratory experiments due to its unique properties and potential applications.
Mecanismo De Acción
PETCM acts as a positive allosteric modulator of α7nAChR, enhancing the receptor's activity and increasing the release of neurotransmitters such as acetylcholine and glutamate. This mechanism of action has been studied extensively and has shown potential for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
PETCM has been found to have various biochemical and physiological effects, including improving cognitive function and memory retention. It has also been shown to have anti-inflammatory properties and may have potential in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PETCM has several advantages for laboratory experiments, including its high affinity for α7nAChR and its ability to enhance receptor activity. However, its limitations include its high cost and limited availability.
List of
Direcciones Futuras
1. Investigation of PETCM's potential in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
2. Development of PETCM-based drugs with improved pharmacokinetic properties.
3. Study of PETCM's anti-inflammatory properties and potential in the treatment of inflammatory diseases.
4. Investigation of PETCM's potential as a tool for studying the role of α7nAChR in various physiological processes.
5. Development of PETCM analogues with improved binding affinity and selectivity for α7nAChR.
Métodos De Síntesis
The synthesis of PETCM involves the reaction of 4-ethyl-5-methyl-3-thiophenecarboxylic acid with 2-pyridinemethanamine in the presence of a coupling agent such as EDC/HOBt. The resulting compound is then purified through column chromatography to obtain pure PETCM.
Aplicaciones Científicas De Investigación
PETCM has been used in various scientific research applications, including as a ligand for specific receptor binding studies. It has been found to bind to the alpha-7 nicotinic acetylcholine receptor (α7nAChR) with high affinity, making it a potential candidate for drug development.
Propiedades
IUPAC Name |
4-ethyl-5-methyl-N-(pyridin-2-ylmethyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-3-12-10(2)18-9-13(12)14(17)16-8-11-6-4-5-7-15-11/h4-7,9H,3,8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFYKSWVESHEEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)NCC2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-{[3-(4-nitrophenyl)-2-phenyl-6-quinoxalinyl]oxy}phenyl)amine](/img/structure/B5179619.png)
![4-{2-[4-(2-furoyl)-1-piperazinyl]-6-methyl-4-pyrimidinyl}morpholine](/img/structure/B5179630.png)
![1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-propen-1-one](/img/structure/B5179633.png)

![N~1~-(4-fluorophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5179659.png)
![1-benzyl-5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5179671.png)
![ethyl 4-[3-(2-chlorophenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate](/img/structure/B5179677.png)
![2,2-diallyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B5179680.png)
![2,3,4,5,6-pentafluoro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5179693.png)

![3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5179704.png)
![N-cyclopentyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5179707.png)
![4-[(5-bromo-2-furyl)methylene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5179715.png)